molecular formula C19H15F5N4O2S B4855705 N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4855705
M. Wt: 458.4 g/mol
InChI Key: WOWDLRYSIYOMTC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and tumor growth.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of certain enzymes involved in cancer and tumor growth, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea has several advantages and limitations for lab experiments. One of the main advantages is its potential therapeutic applications in various diseases. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the research on N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to explore its potential as a drug delivery system. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While more research is needed to fully understand its potential applications, N-(3,4-dimethoxyphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea has shown promise as a potential therapeutic agent in various diseases.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F5N4O2S/c1-29-11-4-3-9(7-12(11)30-2)25-19(31)26-13-5-6-28(27-13)8-10-14(20)16(22)18(24)17(23)15(10)21/h3-7H,8H2,1-2H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWDLRYSIYOMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F5N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-3-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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